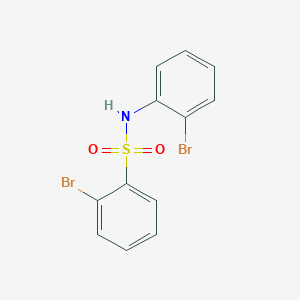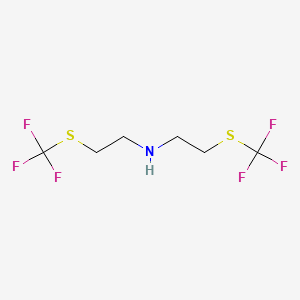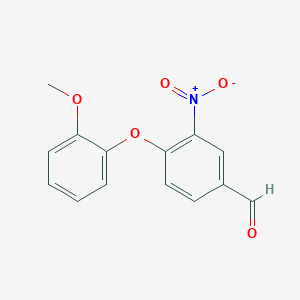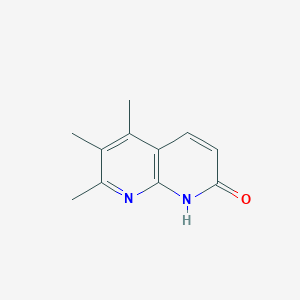
Benzenepropanoic acid, beta-cyano-3-methoxy-alpha-oxo-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenepropanoic acid, beta-cyano-3-methoxy-alpha-oxo-, ethyl ester is a complex organic compound with a unique structure that includes a benzene ring, a cyano group, a methoxy group, and an ethyl ester
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-Methoxy-2-cyano-3-phenylpropansäure, Ethylester umfasst typischerweise mehrstufige organische Reaktionen. Ein gängiges Verfahren beinhaltet die Veresterung von Derivaten der 3-Methoxy-2-cyano-3-phenylpropansäure mit Ethanol in Gegenwart eines starken Säurekatalysators. Die Reaktionsbedingungen erfordern oft kontrollierte Temperaturen und wasserfreie Umgebungen, um Hydrolyse zu verhindern und hohe Ausbeuten zu gewährleisten.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann großtechnische Veresterungsprozesse unter Verwendung von Durchflussreaktoren umfassen. Diese Reaktoren ermöglichen eine präzise Kontrolle der Reaktionsbedingungen, wie z. B. Temperatur, Druck und Reaktantenkonzentrationen, was zu einer effizienten und gleichmäßigen Produktion des gewünschten Esters führt.
Chemische Reaktionsanalyse
Arten von Reaktionen
3-Methoxy-2-cyano-3-phenylpropansäure, Ethylester kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann zu entsprechenden Carbonsäuren oder Ketonen oxidiert werden.
Reduktion: Reduktionsreaktionen können die Cyanogruppe in ein Amin oder die Estergruppe in einen Alkohol umwandeln.
Substitution: Die Methoxygruppe kann durch nucleophile Substitutionsreaktionen mit anderen funktionellen Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Gängige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden oft verwendet.
Substitution: Nucleophile wie Hydroxidionen (OH-) oder Alkoxidionen (RO-) können Substitutionsreaktionen erleichtern.
Hauptprodukte, die gebildet werden
Oxidation: Carbonsäuren, Ketone.
Reduktion: Amine, Alkohole.
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenepropanoic acid, beta-cyano-3-methoxy-alpha-oxo-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine or the ester group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Methoxy-2-cyano-3-phenylpropansäure, Ethylester hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Verwendet als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle.
Biologie: Untersucht auf seine potenzielle biologische Aktivität und Wechselwirkungen mit Biomolekülen.
Medizin: Untersucht auf seine potenziellen therapeutischen Eigenschaften und als Vorläufer für die Arzneimittelentwicklung.
Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 3-Methoxy-2-cyano-3-phenylpropansäure, Ethylester beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Cyanogruppe kann an Wasserstoffbrückenbindungen und elektrostatischen Wechselwirkungen beteiligt sein, während die Methoxy- und Estergruppen die Löslichkeit und Reaktivität der Verbindung beeinflussen können. Diese Wechselwirkungen können verschiedene biochemische Pfade und zelluläre Prozesse beeinflussen.
Wirkmechanismus
The mechanism of action of Benzenepropanoic acid, beta-cyano-3-methoxy-alpha-oxo-, ethyl ester involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the methoxy and ester groups can influence the compound’s solubility and reactivity. These interactions can affect various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-Phenylpropansäure, Methylester: Ähnlich aufgebaut, jedoch mit einer Methylestergruppe anstelle einer Ethylestergruppe.
3-Phenylpropansäure, α-Hydroxy-, Methylester: Enthält eine Hydroxylgruppe in α-Stellung.
3-Phenylpropansäure, Ethylester: Es fehlen die Cyano- und Methoxygruppen.
Einzigartigkeit
3-Methoxy-2-cyano-3-phenylpropansäure, Ethylester ist aufgrund des Vorhandenseins der Cyano- und Methoxygruppen einzigartig, die ihr besondere chemische Eigenschaften und Reaktivität verleihen. Diese funktionellen Gruppen machen sie zu einer vielseitigen Verbindung für verschiedene synthetische und Forschungsanwendungen.
Eigenschaften
CAS-Nummer |
27387-24-2 |
|---|---|
Molekularformel |
C13H13NO4 |
Molekulargewicht |
247.25 g/mol |
IUPAC-Name |
ethyl 3-cyano-3-(3-methoxyphenyl)-2-oxopropanoate |
InChI |
InChI=1S/C13H13NO4/c1-3-18-13(16)12(15)11(8-14)9-5-4-6-10(7-9)17-2/h4-7,11H,3H2,1-2H3 |
InChI-Schlüssel |
OOIHSXHFSJJWJV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=O)C(C#N)C1=CC(=CC=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(2-fluorophenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12113745.png)
![4-[2-(4-Hydroxyphenyl)ethylamino]-4-oxobutanoic acid](/img/structure/B12113752.png)








![benzyl N-[(2S,3R)-3-hydroxy-4-methyl-1-phenylpent-4-en-2-yl]carbamate](/img/structure/B12113801.png)


